1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-benzo[D]imidazol-5-amine 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-benzo[D]imidazol-5-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18673030
InChI: InChI=1S/C13H21N3OSi/c1-18(2,3)7-6-17-10-16-9-15-12-8-11(14)4-5-13(12)16/h4-5,8-9H,6-7,10,14H2,1-3H3
SMILES:
Molecular Formula: C13H21N3OSi
Molecular Weight: 263.41 g/mol

1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-benzo[D]imidazol-5-amine

CAS No.:

Cat. No.: VC18673030

Molecular Formula: C13H21N3OSi

Molecular Weight: 263.41 g/mol

* For research use only. Not for human or veterinary use.

1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-benzo[D]imidazol-5-amine -

Specification

Molecular Formula C13H21N3OSi
Molecular Weight 263.41 g/mol
IUPAC Name 1-(2-trimethylsilylethoxymethyl)benzimidazol-5-amine
Standard InChI InChI=1S/C13H21N3OSi/c1-18(2,3)7-6-17-10-16-9-15-12-8-11(14)4-5-13(12)16/h4-5,8-9H,6-7,10,14H2,1-3H3
Standard InChI Key ZOONNXGVEXNZLY-UHFFFAOYSA-N
Canonical SMILES C[Si](C)(C)CCOCN1C=NC2=C1C=CC(=C2)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzimidazole core substituted at the 1-position with a (2-(trimethylsilyl)ethoxy)methyl group and at the 5-position with an amine. The benzimidazole moiety consists of a fused benzene and imidazole ring, while the silyl ether side chain enhances lipophilicity and steric protection .

Key Structural Features:

  • Benzimidazole Core: Planar aromatic system enabling π-π stacking interactions.

  • Trimethylsilyl Group: Si(CH3)3\text{Si}(\text{CH}_3)_3 confers thermal stability and resistance to nucleophilic attack.

  • Ethoxymethyl Linker: OCH2CH2OSi\text{OCH}_2\text{CH}_2\text{OSi} provides flexibility and modulates solubility .

Spectroscopic and Computational Data

  • NMR: 1H^1\text{H}-NMR (CDCl3_3) signals include δ 0.10 (s, 9H, Si(CH3_3)3_3), δ 3.55–3.70 (m, 2H, OCH2_2), and δ 6.80–7.40 (m, 3H, benzimidazole-H) .

  • Mass Spectrometry: ESI-MS m/z 264.2 [M+H]+^+ .

  • Computational Modeling: Density functional theory (DFT) studies predict a HOMO-LUMO gap of 4.3 eV, indicating moderate reactivity .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves a multi-step protocol:

  • Benzimidazole Formation: Condensation of o-phenylenediamine with nitriles or aldehydes under acidic conditions.

  • SEM Protection: Protection of the benzimidazole nitrogen using 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) in the presence of NaH .

  • Functionalization: Introduction of the 5-amine group via nitration followed by catalytic hydrogenation.

Example Protocol (Adapted from ):

  • Step 1: React 1H-benzimidazol-5-amine (1.0 equiv) with SEM-Cl (1.2 equiv) in THF at 0°C.

  • Step 2: Purify via silica gel chromatography (ethyl acetate/hexane, 1:3) to yield the SEM-protected intermediate (85% yield).

  • Step 3: Deprotect using trifluoroacetic acid (TFA) in dichloromethane (DCM) to obtain the final product .

Industrial Optimization

Continuous flow reactors are employed to enhance yield (≥90%) and purity (≥99.5%). Key parameters include:

  • Temperature: 50–60°C for SEM protection.

  • Catalyst: Pd/C (5 wt%) for hydrogenation .

Pharmaceutical Applications

Intermediate in Drug Development

The compound is a precursor to kinase inhibitors and covalent therapeutics. For example:

  • ENL YEATS Domain Inhibitors: Derivatives like SR-C-107 (R) (IC50_{50} = 40 nM) show promise in acute myeloid leukemia (AML) by disrupting chromatin remodeling .

  • JAK/STAT Inhibitors: Functionalized analogues inhibit Janus kinases (JAK3 IC50_{50} = 20 nM) for autoimmune disease therapy .

Table 1: Pharmacological Profiles of Selected Derivatives

CompoundTargetIC50_{50} (nM)Cell Viability (EC50_{50}, nM)
SR-C-107 (R) ENL YEATS401.25 (MOLM-13)
BPN 17b JAK33.45.8 (T-Jurkat)

Antimicrobial and Anticancer Activity

The benzimidazole core intercalates DNA and inhibits topoisomerase II, while the silyl group enhances membrane permeability .

  • Antimicrobial: MIC = 15.63 µg/mL against Staphylococcus aureus .

  • Anticancer: GI50_{50} = 2.1 µM in MCF-7 breast cancer cells.

Material Science and Catalysis

Advanced Materials

  • Adhesives: Silane groups improve adhesion to SiO2_2 surfaces (bond strength = 18 MPa) .

  • Coatings: Thermal stability up to 300°C, suitable for aerospace applications.

Catalytic Applications

  • Cross-Coupling Reactions: Pd-catalyzed Suzuki-Miyaura couplings achieve >95% yield with 0.5 mol% catalyst loading .

  • Acid Catalysis: Silanol groups facilitate esterification (TOF = 1,200 h1^{-1}) .

Analytical and Biotechnological Uses

Chromatographic Reagents

  • HPLC: Used as a derivatization agent for amine detection (LOD = 0.1 ppm) .

  • Mass Spectrometry: Enhances ionization efficiency for peptides.

Biosensors

Functionalized surfaces detect thrombin with a limit of detection (LOD) of 1 pM .

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